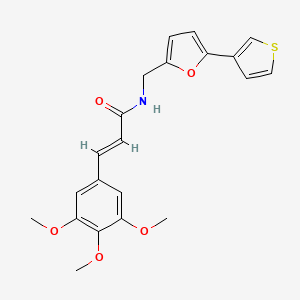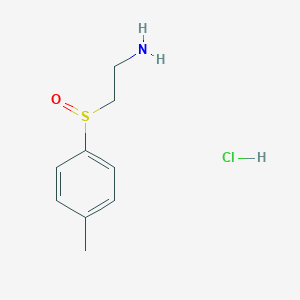![molecular formula C21H26N4O3 B2945756 2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 1272756-28-1](/img/structure/B2945756.png)
2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The compound also contains a methoxyphenyl group, which is a derivative of phenylpiperazine .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It contains a piperazine ring, a pyrido[3,2-b][1,4]oxazin-3-one group, and a methoxyphenyl group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of a piperazine ring could influence its solubility and stability. The methoxyphenyl group could also influence its reactivity .Scientific Research Applications
Alpha1-Adrenergic Receptor Antagonism
This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors. These receptors are implicated in various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, and more. The compound’s affinity for alpha1-adrenergic receptors suggests its therapeutic potential in treating neurological conditions .
Treatment of Benign Prostatic Hyperplasia (BPH)
The metabolites of this compound have shown promise in the treatment of BPH. Acting as α1a-adrenceptor antagonists, they can alleviate symptoms associated with BPH, providing a new avenue for therapeutic intervention .
Anti-HIV Activity
Compounds with structural similarities to 2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one have been utilized in developing medicinal scaffolds with anti-HIV properties. This highlights its potential role in antiviral therapy .
Antitubercular Properties
The 1,2,3-triazole moiety, which is structurally related to the compound , has been used in creating medicinal frameworks that exhibit antitubercular activities. This suggests the compound’s possible application in tuberculosis treatment .
Anticancer Applications
The structural framework of this compound is conducive to modifications that could lead to anticancer activities. Its potential in cancer therapy is an area of significant interest for researchers .
Central Nervous System (CNS) Drug Discovery
Due to its interaction with alpha1-adrenergic receptors, this compound is a target for CNS drug discovery. It could play a role in developing treatments for neurodegenerative and psychiatric conditions .
Future Directions
The future research directions for this compound could include further investigation into its synthesis, characterization, and potential applications. Given the therapeutic potential of similar compounds, it could be of interest for drug discovery, particularly in the context of diseases that involve the monoamine neurotransmitters .
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . Most of the novel compounds, including this one, showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied using in silico docking and molecular dynamics simulations . The results identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. This interaction can lead to various therapeutic effects, depending on the specific disorder being treated .
properties
IUPAC Name |
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-27-17-7-3-2-6-16(17)25-14-12-24(13-15-25)11-5-9-19-21(26)23-20-18(28-19)8-4-10-22-20/h2-4,6-8,10,19H,5,9,11-15H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAMURYPMBZGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCC3C(=O)NC4=C(O3)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,2'-bifuran]-5-ylmethyl)cinnamamide](/img/structure/B2945673.png)
![1-[4-(1-Adamantyl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2945676.png)
![N-(1-Cyanocyclohexyl)-2-[3-hydroxy-3-(triazol-1-ylmethyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2945677.png)
![4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2945679.png)
![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2945680.png)



![N-(2,6-difluorobenzyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2945685.png)
![2-{2-[(3-Fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2945687.png)
![2-(3-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2945688.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2945691.png)

